Product packaging for Methyl 5-iodo-2-methoxybenzoate(Cat. No.:CAS No. 40757-09-3)

Methyl 5-iodo-2-methoxybenzoate

Cat. No.: B1311692
CAS No.: 40757-09-3
M. Wt: 292.07 g/mol
InChI Key: FJVKSHACIRATIW-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Halides in Contemporary Organic Synthesis Research

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in modern organic synthesis. fiveable.me They serve as fundamental precursors and intermediates in the creation of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.metaylorandfrancis.com Their significance stems from their unique reactivity, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions. fiveable.me

The utility of aryl halides is largely defined by the nature of the halogen atom. The reactivity trend generally follows the order I > Br > Cl > F, with aryl iodides being the most reactive, which often allows for milder reaction conditions. fiveable.me This reactivity makes them particularly valuable in widely used transformations such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. chem960.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

These palladium-catalyzed reactions have become indispensable tools for synthetic chemists, offering high efficiency and control over bond formation. fiveable.me Beyond palladium, other metals like copper and nickel are also employed to catalyze reactions involving aryl halides, such as C-S coupling to produce sulfur-containing compounds. sioc-journal.cn The ability to selectively functionalize aromatic rings via aryl halides has revolutionized the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents and specialty chemicals. taylorandfrancis.com

Overview of the Methyl 5-iodo-2-methoxybenzoate Molecular Scaffold in Academic and Industrial Research

The molecular scaffold of this compound, with its strategically placed iodo, methoxy (B1213986), and methyl ester groups, represents a highly versatile intermediate in both academic and industrial research settings. Its value lies in its capacity to serve as a building block for the synthesis of more complex and high-value molecules. chem960.com

The key structural features and their implications in research are:

Iodine Substituent: The highly reactive C-I bond is the primary site for cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position of the benzene (B151609) ring, making it a crucial tool for creating molecular diversity. chem960.com

Methoxy Group: The electron-donating methoxy group at the 2-position influences the regioselectivity of further chemical transformations on the aromatic ring. chem960.com

Methyl Ester Group: This functional group provides a handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic utility. chem960.com

In academic research, this compound has been identified as a key intermediate in the synthesis of novel organic linkers for creating Metal-Organic Frameworks (MOFs). nih.gov For instance, it is a precursor to 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, a linker designed for use in new MOF materials. nih.gov In the field of materials science, this scaffold has been explored for the synthesis of innovative π-conjugated polymers intended for applications in organic photovoltaics. chem960.com Furthermore, its structure holds potential for exploration in medicinal chemistry as a starting material for various biologically active compounds. chem960.com

Historical Development and Evolution of Synthetic Methodologies for Halogenated Benzoates

The methods for synthesizing halogenated benzoic acids and their esters have evolved significantly over time, moving from harsh, low-yielding procedures to more efficient, selective, and safer modern techniques.

Early methods for the iodination of benzoic acid derivatives often involved direct electrophilic substitution using molecular iodine in the presence of strong oxidizing agents or acids. For example, a method reported in 1930 used iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid to prepare 5-iodo-2-methylbenzoic acid. googleapis.comgoogle.com Another approach from 1974 employed potassium iodide with thallium(III) trifluoroacetate. googleapis.comgoogle.com These classical methods often suffered from drawbacks such as the use of toxic reagents, harsh reaction conditions, and low product yields.

The Sandmeyer reaction provided an alternative, albeit multi-step, route. This process involves the nitration of the benzoic acid derivative, followed by reduction of the nitro group to an amine, diazotization of the amine to form a diazonium salt, and finally, displacement of the diazonium group with iodide. googleapis.comgoogle.com While effective, this sequence is lengthy and involves potentially hazardous intermediates like diazonium salts. googleapis.comgoogle.com

More recent developments have focused on improving efficiency and safety. Methods using iodine in combination with periodic acid as a co-oxidant in the presence of an acid catalyst have been developed. googleapis.comgoogle.com However, these can still result in unsatisfactory yields (around 52-65%) and low product purity, necessitating further purification steps. googleapis.comgoogle.com

The contemporary evolution of synthetic chemistry points towards methodologies that offer greater control and sustainability. A prime example is the recent development of potential-controlled electrochemical halogenation. acs.org This technique allows for the highly selective synthesis of either mono- or di-halogenated products by precisely controlling the electrode potential, which dictates whether halogen radicals (X•) or halogen cations (X+) are generated. acs.org Such advanced methods represent a significant leap forward, providing cleaner, more efficient, and highly controllable routes to halogenated aromatics under mild conditions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO3 B1311692 Methyl 5-iodo-2-methoxybenzoate CAS No. 40757-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVKSHACIRATIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451879
Record name Methyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40757-09-3
Record name Methyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways to Methyl 5 Iodo 2 Methoxybenzoate

Established Synthetic Routes and Reaction Optimizations

Conventional methods for synthesizing Methyl 5-iodo-2-methoxybenzoate typically involve multi-step processes that begin with commercially available precursors. These routes are well-documented and often optimized for yield and purity.

One of the most direct and common methods for preparing this compound involves a two-step sequence starting from 5-iodosalicylic acid. chemicalbook.com The first step is the esterification of the carboxylic acid group, followed by the methylation of the phenolic hydroxyl group.

A classic approach is the Fischer-Speier esterification of 5-iodosalicylic acid to produce methyl 5-iodosalicylate. chemicalbook.com This acid-catalyzed reaction typically uses an excess of methanol (B129727) to drive the equilibrium towards the ester product. ma.edu Subsequently, the phenolic hydroxyl group is methylated.

A specific reported synthesis involves converting 5-iodosalicylic acid into its methyl ester by reacting it with methanol and trimethyl orthoformate in the presence of a catalytic amount of sulfuric acid. The resulting intermediate, methyl 5-iodosalicylate, can then be O-methylated to yield the final product.

Table 1: Reagents for Esterification of 5-Iodosalicylic Acid

Reactant Reagent Role
5-Iodosalicylic Acid Methanol (CH₃OH) Reactant & Solvent
5-Iodosalicylic Acid Trimethyl Orthoformate Reactant

An alternative strategy involves introducing the iodine atom onto a pre-existing methyl 2-methoxybenzoate (B1232891) scaffold. nih.gov The success of this route hinges on the regioselectivity of the electrophilic iodination reaction, which is governed by the directing effects of the substituents on the aromatic ring.

The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group, while the methyl ester group (-COOCH₃) is a deactivating, meta-directing group. The powerful directing effect of the methoxy group preferentially guides the incoming electrophile (iodine) to the positions ortho and para to it. The desired 5-position is para to the methoxy group, making this a viable regiochemical outcome.

Various iodinating systems can be employed, such as iodine in the presence of an oxidizing agent like periodic acid or nitric acid, or the use of iodine monochloride (ICl). googleapis.comgoogle.com However, achieving high yields of a single isomer can be challenging, and purification is often required to separate the desired product from other iodinated byproducts. google.com

Table 2: Iodination Systems for Aromatic Compounds

Iodinating Agent Co-reagent/Catalyst Notes
Iodine (I₂) Periodic Acid (H₅IO₆) Oxidizing agent regenerates the active iodine electrophile. googleapis.comgoogle.com
Iodine (I₂) Fuming Sulfuric Acid / Sodium Nitrite (B80452) Harsh conditions, used for less activated systems. googleapis.comgoogle.com
Iodine Monochloride (ICl) Lewis or Brønsted Acid A more reactive source of electrophilic iodine. googleapis.comgoogle.com

Phase-transfer catalysis (PTC) offers an efficient method for the methylation step in the synthesis starting from 5-iodosalicylic acid. PTC is particularly well-suited for the O-methylation of the phenolic hydroxyl group of methyl 5-iodosalicylate. This technique avoids the need for strong bases or anhydrous conditions, which can be advantageous. acsgcipr.org

In a typical PTC system, the phenolic substrate is deprotonated by an inorganic base (e.g., sodium hydroxide) in an aqueous phase. A phase-transfer catalyst, such as a lipophilic quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the resulting phenoxide anion into an immiscible organic phase. researchgate.netmdpi.com In the organic phase, the anion reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to form the methoxy ether. phasetransfer.com This method can lead to high conversion rates under mild conditions. researchgate.net

Table 3: Components of a Typical Phase-Transfer Catalysis System for Methylation

Component Example Function
Substrate Methyl 5-iodosalicylate The molecule to be methylated.
Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄) Provides the methyl group.
Aqueous Phase Sodium Hydroxide (B78521) (NaOH) Solution Deprotonates the phenolic -OH group.
Organic Phase Toluene or Dichloromethane Dissolves the substrate and methylating agent.

Advanced Synthetic Approaches and Emerging Strategies

Beyond established routes, research continues to explore more innovative and efficient strategies for synthesizing functionalized aromatic compounds like this compound.

This compound is highly valued as a precursor for transition-metal-catalyzed cross-coupling reactions. chem960.com The carbon-iodine bond is relatively weak and reactive, making it an excellent electrophilic partner in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. chem960.com These reactions allow for the facile introduction of a wide variety of substituents at the 5-position, enabling the synthesis of complex molecular architectures. For instance, it can be used as a key intermediate in the synthesis of novel organic linkers for creating Metal-Organic Frameworks (MOFs). nih.gov Both palladium and nickel complexes are commonly used as catalysts for these transformations. orgsyn.orgdicp.ac.cn

Table 4: Cross-Coupling Reactions Using Aryl Iodide Precursors

Reaction Name Coupling Partner Bond Formed Typical Catalyst
Suzuki Coupling Organoboron Compound C-C Palladium (Pd) or Nickel (Ni)
Sonogashira Coupling Terminal Alkyne C-C (sp) Palladium (Pd) and Copper (Cu)
Heck Coupling Alkene C-C (sp²) Palladium (Pd)

An emerging and atom-economical approach to aryl iodides is through decarboxylative iodination. This strategy avoids the multi-step sequences of traditional methods by directly replacing a carboxylic acid group with an iodine atom. While the classic Hunsdiecker reaction (the reaction of silver salts of carboxylic acids with halogens) is known for this type of transformation, it is often ineffective for electron-rich aromatic acids, which tend to undergo electrophilic substitution instead. acs.org

Recent research has developed transition-metal-free methods for the decarboxylative iodination of electron-rich aromatic acids. acs.orgnih.gov Studies have shown that substrates like 2-methoxybenzoic acid can undergo efficient decarboxylative iodination at elevated temperatures using molecular iodine, demonstrating the viability of this approach for structurally similar precursors. acs.org This method represents a significant advancement, offering a more direct route to aryl iodides from readily available carboxylic acids and avoiding the use of transition metals. nih.gov

Table 5: Comparison of Iodination Strategies

Strategy Starting Material Key Transformation Advantages/Disadvantages
Traditional Iodination Methyl 2-methoxybenzoate Electrophilic Aromatic Substitution Established; potential for regioisomer byproducts. google.com
Hunsdiecker Reaction Silver salt of a benzoic acid Decarboxylative Halogenation Poor yields for electron-rich aromatics. acs.org

| Emerging Decarboxylative Iodination | Aromatic Carboxylic Acid | Transition-Metal-Free Decarboxylation | High atom economy; direct; avoids unwanted electrophilic substitution. acs.orgnih.gov |

Investigations into Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The growing emphasis on environmentally conscious chemical manufacturing has spurred investigations into greener and more sustainable synthetic routes for various chemical compounds, including intermediates like this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. While specific green synthesis protocols for this compound are not extensively detailed in publicly available research, the application of these principles can be inferred from the synthesis of its precursors and related molecules. The focus of such investigations is on improving the sustainability of the two primary transformations in its synthesis: the iodination of a benzoic acid derivative and the subsequent esterification.

Greener Approaches to the Synthesis of Key Intermediates

A significant area of research in the sustainable synthesis of related iodoaromatic compounds has been the replacement of hazardous reagents and the use of recyclable catalysts. Traditional iodination methods often involve multi-step processes with poor atom economy and the use of stoichiometric amounts of harsh or toxic reagents.

For instance, the synthesis of 5-iodo-2-methylbenzoic acid, a closely related precursor, has been a subject of green chemistry investigations. Older methods for its synthesis were characterized by low yields and the use of hazardous materials like fuming sulfuric acid and thallium salts, making them unsuitable for large-scale, environmentally friendly production.

More recent developments have focused on the use of microporous compounds, such as zeolites, as recyclable catalysts for the iodination of 2-methylbenzoic acid. This approach offers a significant improvement in sustainability by allowing for the easy separation and reuse of the catalyst, thereby minimizing waste. The process, which utilizes iodine and an oxidizing agent in the presence of the zeolite catalyst, can lead to high purity and yield of the desired product in a more simplified and efficient manner.

The table below summarizes a comparison between traditional and a greener, zeolite-based approach for the synthesis of a key precursor to iodo-benzoate derivatives.

FeatureTraditional Synthesis (e.g., Sandmeyer Reaction)Zeolite-Catalyzed Synthesis
Catalyst Stoichiometric reagents (e.g., nitrites, copper salts)Recyclable solid acid catalyst (e.g., H-beta zeolite)
Reagents Often involves toxic and corrosive substancesIodine, oxidizing agent
Solvent Often requires harsh solventsCan be performed in greener solvents like acetic acid
Waste Generation High, due to single-use reagents and byproductsLow, due to catalyst recyclability
Process Safety Can involve hazardous intermediates and reaction conditionsGenerally safer and more controlled
Atom Economy LowerHigher

Sustainable Esterification Methodologies

The esterification of the carboxylic acid group to form the methyl ester is the final key step in the synthesis of this compound. Traditional esterification methods, such as Fischer-Speier esterification, often require a large excess of the alcohol and a strong mineral acid catalyst (e.g., sulfuric acid), which can lead to corrosive conditions and difficult work-up procedures.

In line with green chemistry principles, research has focused on the development of solid acid catalysts to replace homogeneous mineral acids. These solid catalysts, which can include ion-exchange resins, zeolites, and supported metal oxides, offer several advantages:

Reusability: They can be easily recovered from the reaction mixture and reused multiple times, reducing catalyst waste and cost.

Reduced Corrosion: Being solid, they are less corrosive than liquid mineral acids, leading to safer handling and less damage to equipment.

Simplified Work-up: The catalyst can be removed by simple filtration, simplifying the purification of the final product.

While specific studies on the use of solid acid catalysts for the synthesis of this compound are not prominent, the successful application of this technology to the synthesis of other methyl benzoates from their corresponding benzoic acids is well-documented. For example, the use of a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol.

The following table illustrates the potential benefits of using a solid acid catalyst in the esterification step for the synthesis of this compound, based on findings for similar reactions.

ParameterConventional Fischer-Speier EsterificationSolid Acid Catalyzed Esterification
Catalyst Concentrated H₂SO₄ (liquid)Reusable solid acid (e.g., Zr/Ti oxide)
Catalyst Separation Neutralization and extractionSimple filtration
Corrosivity HighLow
Catalyst Reusability NoYes
Environmental Impact Higher (acidic waste)Lower

Alternative Energy Sources and Solvents

Further embracing green chemistry, investigations into the use of alternative energy sources, such as microwave irradiation and ultrasound, have shown promise in accelerating reaction times and improving energy efficiency in various organic syntheses. Microwave-assisted synthesis, for example, can lead to rapid heating and significantly reduced reaction times for esterification and other reactions.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The principles of green chemistry encourage the use of safer, more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents. While the synthesis of this compound may have solubility constraints, the exploration of greener solvent systems or solvent-free conditions remains a key area for future research to develop a truly sustainable manufacturing process.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of Methyl 5 Iodo 2 Methoxybenzoate

Chemical Reactivity of the Aryl Halide Moiety

The carbon-iodine bond on the aromatic ring is a key center of reactivity in Methyl 5-iodo-2-methoxybenzoate. The nature of this bond allows for a variety of transformations, including substitution, metal-catalyzed coupling, and radical reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the intermediate. masterorganicchemistry.com

In the case of this compound, the methoxy (B1213986) group (–OCH₃) is an electron-donating group, which generally disfavors the SNAr mechanism by destabilizing the anionic intermediate. However, the reactivity in SNAr reactions is also dependent on the leaving group. While in many nucleophilic substitutions the iodide ion is an excellent leaving group, in SNAr the trend is often reversed (F > Cl > Br > I). nih.gov This is because the rate-determining step is typically the initial attack by the nucleophile, not the departure of the leaving group. youtube.commasterorganicchemistry.com

Despite the deactivating effect of the methoxy group, SNAr reactions can sometimes be achieved under forcing conditions or with highly potent nucleophiles. For related compounds, such as those containing a strongly electron-withdrawing nitro group, the aromatic ring is much more susceptible to nucleophilic attack. In the context of this compound, while not the most favorable pathway, the potential for substitution of the iodo group exists, particularly in specialized synthetic applications.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann, Sonogashira)

The aryl iodide functionality makes this compound an excellent substrate for a variety of powerful metal-catalyzed cross-coupling reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. chem960.com The high reactivity of the C-I bond in oxidative addition to metal catalysts (a key step in these cycles) makes it a preferred halide for these transformations. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org this compound is a suitable partner for this reaction. chem960.com The general mechanism involves three main steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl iodide to form a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order is I > Br > Cl. libretexts.org

Transmetallation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This reaction is widely used to create biaryl compounds and other conjugated systems. libretexts.orgresearchgate.net

Ullmann Reaction: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl, often requiring high temperatures. organic-chemistry.org A more common modern variant, the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with nucleophiles like alcohols, amines, or thiols. organic-chemistry.org this compound can serve as an intermediate in the synthesis of biphenyl (B1667301) derivatives, potentially via an Ullmann-type homocoupling reaction. nih.gov The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org this compound's aryl iodide group makes it a highly reactive substrate for this transformation. chem960.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetallation with a copper(I) acetylide (formed from the terminal alkyne, copper catalyst, and base) and subsequent reductive elimination. researchgate.netnih.govchemrxiv.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemKey Mechanistic Steps
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(0) complex, BaseOxidative Addition, Transmetallation, Reductive Elimination libretexts.orgorganic-chemistry.org
Ullmann ReactionAryl Halide (for biaryls) or Nu-H (for ethers, etc.)Copper (Cu)Oxidative Addition to Cu, Reductive Elimination organic-chemistry.org
Sonogashira CouplingTerminal Alkyne (RC≡CH)Pd(0) complex, Cu(I) salt, Amine BaseOxidative Addition, Transmetallation, Reductive Elimination organic-chemistry.orgresearchgate.net

Radical Reactions and Electron Transfer Mechanisms in Aromatic Iodides

Aryl iodides are known to participate in radical reactions due to the relatively weak carbon-iodine bond (bond dissociation energy for iodobenzene (B50100) is ~67 kcal/mol). nih.gov This bond can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator, generating an aryl radical. preprints.org These highly reactive intermediates can then engage in various transformations.

One key mechanism is single electron transfer (SET). An electron can be transferred from a donor species to the aryl iodide, or from an iodide anion to an acceptor, forming radical intermediates. publish.csiro.auresearchgate.net For instance, the reaction between aryldiazonium salts and the iodide ion is believed to proceed through an initial one-electron transfer from the iodide anion to the diazonium cation, leading to the formation of radical species. publish.csiro.au

Aryl radicals generated from aryl iodides can undergo a range of reactions, including:

Addition to Arenes: Aryl radicals can add to other aromatic rings, a process that can be facilitated by oxidative rearomatization. nih.gov

Cyclization: If the aryl radical bears an unsaturated substituent (like an alkene or alkyne), it can undergo intramolecular cyclization, which is a powerful method for constructing new ring systems. chemrxiv.orgrsc.org

Hydrogen Atom Transfer (HAT): The generated aryl radical can abstract a hydrogen atom from a donor molecule to form an arene. nih.gov

These radical pathways offer a complementary set of transformations to the more common ionic and organometallic reactions of aryl halides. preprints.org

Transformations Involving the Ester Functional Group

The methyl ester group (–COOCH₃) in this compound is another site for chemical modification, allowing for conversion into other important functional groups like carboxylic acids and alcohols.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester can be readily converted to the corresponding carboxylic acid, 5-iodo-2-methoxybenzoic acid, through hydrolysis. This transformation is typically carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a very common method, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695). chemspider.com The reaction is effectively irreversible as the final step produces a carboxylate salt, which is deprotonated and unreactive towards the alcohol by-product. Subsequent acidification is required to obtain the neutral carboxylic acid. chemspider.com

Acid-Catalyzed Hydrolysis: This method involves heating the ester with a strong acid (e.g., H₂SO₄ or HCl) in the presence of excess water. This is an equilibrium process, and the use of a large volume of water drives the reaction toward the carboxylic acid product.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions would lead to the formation of Ethyl 5-iodo-2-methoxybenzoate and methanol. This reaction is also an equilibrium, and it can be driven to completion by using a large excess of the desired alcohol or by removing the methanol by-product as it forms.

Directed Functionalization and Regioselectivity Influenced by the Methoxy Group

The methoxy group (-OCH₃) at the C2 position plays a dominant role in directing the functionalization of the benzene (B151609) ring. Its strong electron-donating nature significantly influences the regiochemical outcome of reactions, particularly in electrophilic aromatic substitution and metal-catalyzed transformations.

Ortho- and Para-Directing Effects in Electrophilic Aromatic Substitution

In the context of electrophilic aromatic substitution (EAS), substituents on a benzene ring are classified based on their ability to activate or deactivate the ring and direct incoming electrophiles to specific positions. The methoxy group is a powerful activating group and a strong ortho, para-director. masterorganicchemistry.comleah4sci.com This is due to two primary electronic effects:

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This increases the electron density at the carbons ortho and para to the methoxy group, making these positions more nucleophilic and thus more attractive to electrophiles. youtube.comkhanacademy.org The resonance structures show a buildup of negative charge at the C3 (ortho), C5 (para), and C1 (ipso) positions.

Inductive Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group also exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the entire ring. almaaqal.edu.iq However, the resonance effect (+R) is significantly stronger and dominates the directing influence. almaaqal.edu.iq

For this compound, the situation is complex due to the presence of three substituents with competing influences:

-OCH₃ (Methoxy): Strongly activating, ortho, para-directing. It directs towards C3 and C5.

-I (Iodo): Weakly deactivating, ortho, para-directing. masterorganicchemistry.com It directs towards C4 and C6. Halogens are deactivating due to their strong inductive effect but can stabilize the intermediate carbocation (sigma complex) via resonance. youtube.com

-COOCH₃ (Methyl Ester): Strongly deactivating, meta-directing. It directs towards C3 and C5.

The net effect is a combination of these influences. The C5 position is already occupied by the iodo group. The powerful activating effect of the methoxy group strongly favors substitution at the C3 position, which is ortho to it and meta to the deactivating ester group. The C6 position is sterically hindered by the adjacent ester group. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, primarily occurring at the C3 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-OCH₃C2+R >> -IActivatingortho, para
-IC5-I > +RDeactivatingortho, para
-COOCH₃C1-R, -IDeactivatingmeta

Chelation-Assisted Transformations

The methoxy group, in concert with the adjacent methyl ester, can participate in chelation-assisted transformations. In these reactions, the oxygen atoms of both the methoxy and ester groups can coordinate to a metal center (e.g., palladium, lithium). This coordination forms a stable five- or six-membered ring intermediate, which holds the metal catalyst in close proximity to a specific C-H bond on the aromatic ring. This process, often referred to as directed ortho-metalation or directed C-H activation, facilitates highly regioselective functionalization at the position ortho to the directing group.

For this compound, the methoxy group can direct metalation to the C3 position. This strategy allows for the introduction of a wide range of functional groups at a site that might be difficult to access through conventional electrophilic substitution, providing a powerful tool for the synthesis of highly substituted aromatic compounds.

Site-Selective C-H Functionalization Strategies and Applications

Building upon the principles of directed transformations, site-selective C-H functionalization has emerged as a highly efficient and atom-economical synthetic strategy. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond.

Research has demonstrated the utility of this compound as a substrate in palladium-catalyzed C-H functionalization reactions. A notable example is the ipso,meta-dimethylation of ortho-substituted iodoarenes. dicp.ac.cn In this reaction, the iodoarene undergoes a cascade of C-H activation events controlled by the choice of base.

Using dimethyl carbonate (DMC) as the methyl source and potassium carbonate (K₂CO₃) as the base, this compound can be selectively dimethylated. The reaction proceeds via an initial Heck-type methylation at the ipso-position (replacing the iodine) followed by a directed C-H methylation at the C6 position, which is meta to the original iodo group. dicp.ac.cn The directing assistance for the second methylation is proposed to come from the newly installed methyl group and the palladium catalyst. dicp.ac.cn This novel strategy represents a powerful method for achieving meta-C-H methylation. dicp.ac.cn

Table 2: Palladium-Catalyzed ipso,meta-Dimethylation of an Anisole Derivative dicp.ac.cn

SubstrateCatalyst / LigandMethyl SourceBaseProductYield
2-IodoanisolePd(OAc)₂ / P(Cy)₃Dimethyl Carbonate (DMC)K₂CO₃2,6-Dimethylanisole75%

This table presents data for a closely related substrate, 2-iodoanisole, from the cited study to illustrate the transformation, as specific yield data for this compound was not detailed in the primary report.

This type of transformation is significant in medicinal chemistry, where the introduction of methyl groups can profoundly alter a molecule's pharmacological properties, often referred to as the "magic methyl effect". dicp.ac.cn The ability to perform such site-selective C-H functionalizations on complex intermediates like this compound opens new avenues for the efficient synthesis of novel bioactive compounds and materials. dicp.ac.cnchem960.com

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Iodo 2 Methoxybenzoate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional arrangement of atoms and molecules within the crystal lattice of Methyl 5-iodo-2-methoxybenzoate.

The molecular structure of this compound is characterized by a nearly planar conformation. pitt.edumdpi.com The molecule adopts a planar motif primarily to accommodate the steric demands of its substituent groups. pitt.edu Specifically, the methoxy (B1213986) and methyl carboxylate groups are oriented away from each other. pitt.edumdpi.com The deviation from perfect planarity is minimal, with the maximum deviation from the mean plane of the benzene (B151609) ring being for the methyl carboxylate carbon atom, measured at 0.229(5) Å. pitt.edumdpi.com While a 180° rotation around the C1–C7 bond of the methyl carboxylate group is theoretically possible to further increase the distance between the methyl groups, this configuration does not appear to be an energetically favorable conformation in the solid state. pitt.edu

The compound crystallizes in the monoclinic system with the space group P2₁/c. pitt.edu The asymmetric unit contains a single molecule of this compound. pitt.edu Detailed crystallographic parameters determined at a temperature of 293 K are summarized in the table below. pitt.edu

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.3378 (7)
b (Å) 7.0690 (11)
c (Å) 33.120 (5)
β (°) 92.727 (2)
Volume (ų) 1014.4 (3)
Z 4
Radiation type Mo Kα
μ (mm⁻¹) 3.13
T (K) 293
R-factor (R[F² > 2σ(F²)]) 0.033
wR-factor (wR(F²)) 0.079
Data sourced from Lundvall et al. (2014). pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a fundamental technique for confirming the chemical structure and purity of organic compounds by probing the magnetic properties of atomic nuclei.

While ¹H NMR spectroscopy is essential for verifying the identity of this compound, specific, publicly accessible experimental spectral data with detailed peak assignments is limited. A 2014 crystallographic study noted that the ¹H NMR spectrum of the title compound was in good agreement with data reported in a 2009 publication by Wang et al., confirming the structure. pitt.edu However, the primary spectral data from this reference was not available in the searched sources. The spectrum would be expected to show distinct signals for the three aromatic protons and the two methyl groups of the methoxy and ester functionalities, with splitting patterns confirming their substitution pattern on the benzene ring.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

While one-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for a comprehensive conformational analysis in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) allow for the unambiguous assignment of signals and reveal through-bond and through-space correlations, painting a detailed picture of the molecule's preferred three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the aromatic protons on the benzene ring, confirming their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal, and similarly for the ester methyl group and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons to the aromatic carbon at position 2 (C2).

Correlations from the ester methyl protons to the carbonyl carbon of the ester group.

Correlations from the aromatic protons to neighboring and more distant carbons, which would definitively confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. It detects through-space interactions (Nuclear Overhauser Effects or NOEs). For a planar molecule like this compound, NOESY can confirm the relative orientation of the substituents. Expected NOE correlations would include:

An NOE between the protons of the methoxy group at C2 and the aromatic proton at C3.

An NOE between the protons of the ester methyl group and the aromatic proton at C6.

The absence of a significant NOE between the methoxy protons and the ester methyl protons would further support a conformation where these groups are positioned away from each other, as observed in the solid state. uib.nonih.gov

The following table summarizes the expected 2D NMR correlations for this compound, which would be crucial for its complete structural assignment and conformational analysis in solution.

Proton Signal Expected COSY Correlations Expected HSQC Correlation (Carbon) Expected Key HMBC Correlations (Carbons) Expected Key NOESY Correlations (Protons)
Methoxy (-OCH₃)NoneC-OCH₃C2H3
Ester Methyl (-COOCH₃)NoneC-COOCH₃C=OH6
Aromatic H3H4C3C1, C2, C4, C5H4, Methoxy H
Aromatic H4H3C4C2, C3, C5, C6H3
Aromatic H6NoneC6C1, C2, C4, C5, C=OEster Methyl H

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₉IO₃), the molecular weight is 292.07 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 292.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral fragments. For this compound, several characteristic fragmentation patterns can be predicted based on the functional groups present.

A primary fragmentation event would likely be the loss of the methoxy radical (•OCH₃) from the ester group, leading to the formation of an acylium ion.

[M - 31]⁺: Loss of •OCH₃ (m/z 31) would result in a fragment at m/z 261. This is a common fragmentation pathway for methyl esters.

Another expected fragmentation is the loss of the entire ester methyl group.

[M - 59]⁺: Loss of the carboxymethyl group (•COOCH₃) (m/z 59) would lead to a fragment at m/z 233.

The presence of the iodine atom, a heavy halogen, will also influence the fragmentation. Cleavage of the C-I bond can occur.

[M - 127]⁺: Loss of an iodine radical (•I) (m/z 127) would result in a fragment at m/z 165. This fragment corresponds to methyl 2-methoxybenzoate (B1232891) cation.

Further fragmentation of these primary ions would lead to smaller fragments, providing a characteristic fingerprint for the molecule. For instance, the fragment at m/z 165 could subsequently lose a methyl radical (•CH₃) to give a fragment at m/z 150, or lose formaldehyde (B43269) (CH₂O) from the methoxy group to yield a fragment at m/z 135.

The predicted major fragmentation pathways and the corresponding m/z values are summarized in the table below.

m/z Proposed Fragment Ion Neutral Loss
292[C₉H₉IO₃]⁺ (Molecular Ion)-
261[C₈H₆IO₂]⁺•OCH₃
233[C₇H₆IO]⁺•COOCH₃
165[C₉H₉O₃]⁺•I
150[C₈H₆O₃]⁺•I, •CH₃
135[C₈H₇O₂]⁺•I, CH₂O

The analysis of these fragments in a high-resolution mass spectrum would allow for the confirmation of the elemental composition of each ion, further solidifying the structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 5 Iodo 2 Methoxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For Methyl 5-iodo-2-methoxybenzoate, DFT studies are instrumental in elucidating its fundamental chemical characteristics.

The electronic structure of a molecule dictates its reactivity and stability. Key to this understanding is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. The energies of HOMO and LUMO are also indicative of the molecule's ability to donate or accept electrons. A higher HOMO energy corresponds to a better electron donor, while a lower LUMO energy indicates a better electron acceptor. For molecules involved in chemical reactions, the interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the reaction pathway and stabilization of the transition state. researchgate.net

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher energy means it is a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower energy means it is a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A small gap suggests high chemical reactivity and low kinetic stability.

DFT calculations are highly effective in predicting spectroscopic properties, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral peaks. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the ester functional group can be precisely calculated. researchgate.net

DFT is a powerful tool for exploring the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, the activation energy for a reaction can be determined, providing insight into the reaction kinetics. This approach is invaluable for understanding how a molecule like this compound might behave in various chemical transformations. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms over time, allowing for the exploration of a molecule's conformational flexibility. For a molecule with rotatable bonds, like the methoxy (B1213986) and methyl ester groups in this compound, MD can reveal the preferred conformations and the energy barriers between them. Furthermore, these simulations can explicitly model the interactions between the solute and solvent molecules, providing a more accurate picture of its behavior in solution.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, including but not limited to DFT, are fundamental in predicting the feasibility and outcomes of chemical reactions. rsc.org These methods can be used to analyze reaction mechanisms in detail, estimating the energies of transition states and intermediate structures along a proposed reaction pathway. rsc.org This predictive capability is crucial in synthetic chemistry, where it can guide the design of new synthetic routes and the optimization of reaction conditions, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. rsc.org

Applications in Complex Molecular Architecture and Materials Science

A Key Building Block in Advanced Organic Synthesis

Methyl 5-iodo-2-methoxybenzoate has established itself as a valuable and versatile building block in the field of advanced organic synthesis. Its utility stems from the presence of three key functional groups: an electron-donating methoxy (B1213986) group, an electron-withdrawing methyl ester group, and a reactive iodo group. This combination of functionalities allows for a wide range of chemical transformations, making it an ideal precursor for the synthesis of complex molecular structures.

The iodo group, in particular, is a versatile handle for various carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler starting materials. The methoxy and methyl ester groups can also be modified or can influence the reactivity and selectivity of reactions at other positions on the aromatic ring, further enhancing the compound's synthetic utility.

Precursor to Biaryl Systems, including Ligands for Metal-Organic Frameworks (MOFs)

One of the most significant applications of this compound is as a precursor for the synthesis of biaryl systems. Biaryl units are common structural motifs in many biologically active molecules, liquid crystals, and advanced materials. The iodo-substituent on the benzene (B151609) ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

A notable application in this area is its use as an intermediate in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid. nih.gov This dicarboxylic acid serves as a novel organic linker for the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of the biphenyl (B1667301) linker from this compound typically involves a homocoupling reaction, where two molecules of the starting material are joined together.

Precursor CompoundCoupling ReactionResulting Biaryl SystemApplication
This compoundHomocoupling4,4'-dimethoxy-3,3'-biphenyldicarboxylic acidOrganic linker for Metal-Organic Frameworks (MOFs)

Scaffold for the Construction of Diverse Heterocyclic Compounds

The reactivity of the iodo and ester functional groups in this compound also makes it a valuable scaffold for the synthesis of a variety of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s) and are fundamental components of many pharmaceuticals, agrochemicals, and functional materials.

For instance, the iodo group can participate in palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, followed by an electrophilic cyclization to yield substituted benzofurans. nih.gov This two-step process, starting from a related o-iodoanisole, provides a mild and efficient route to 2,3-disubstituted benzofurans, which are important structural motifs in many biologically active compounds. nih.gov While not a direct example using this compound, the principle of using an o-iodoanisole derivative highlights the potential of this compound in similar synthetic strategies.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form various heterocyclic systems. The combination of cross-coupling reactions at the iodo position and subsequent manipulations of the ester and methoxy groups allows for the construction of a wide array of complex heterocyclic architectures.

Intermediate in the Synthesis of Optoelectronic Materials

While direct and extensive research on the application of this compound in optoelectronic materials is not widely documented, its potential as an intermediate in this field is significant. The core structure of this compound can be incorporated into larger conjugated systems, which are the fundamental components of many organic electronic materials.

The ability to form biaryl and other extended π-systems through cross-coupling reactions at the iodo position is a key feature. These extended conjugated systems are essential for charge transport in organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and methyl ester groups can be used to fine-tune the electronic properties, solubility, and solid-state packing of the final materials, which are all critical factors for device performance.

Contributions to Polymer Chemistry and Advanced Materials Development

The potential utility of this compound extends into the realm of polymer chemistry and the development of advanced materials. Its reactive functional groups offer possibilities for its incorporation into polymer chains or for its use as a precursor to functional materials with tailored properties.

Monomer or Intermediate in Polymerization Reactions

Although specific examples of this compound being used as a direct monomer in polymerization reactions are not prevalent in the current literature, its structure suggests potential applications. The iodo group could, in principle, be utilized in cross-coupling polymerization methods, such as Suzuki or Stille polycondensation, to create conjugated polymers. rsc.org These types of polymers are of great interest for their electronic and optical properties and are used in a variety of applications, including organic electronics.

More likely, it would serve as an intermediate in the synthesis of more complex monomers. For instance, the iodo group could be replaced with a polymerizable group, such as a vinyl or acetylene moiety, through a cross-coupling reaction. The resulting functionalized molecule could then be polymerized to yield a polymer with the methoxy and methyl ester groups as pendant functionalities, which could influence the polymer's properties, such as its solubility, thermal stability, and processability.

Precursors for Functional Coatings and Films

The structural features of this compound also suggest its potential as a precursor for the development of functional coatings and thin films. The ability to form extended conjugated systems through reactions at the iodo position could lead to the synthesis of materials with interesting optical and electronic properties suitable for thin-film applications.

For example, molecules derived from this compound could be designed to self-assemble into ordered thin films, a critical aspect for the performance of many electronic devices. The methoxy and ester groups could be modified to control the intermolecular interactions and influence the morphology of the resulting films. While specific research in this area is yet to be widely reported, the fundamental chemistry of this compound provides a strong basis for its exploration in the development of novel functional coatings and films for a range of advanced material applications.

Integration into Self-Assembled Structures

The molecular architecture of this compound, characterized by its planar aromatic core and distinct functional groups, makes it a candidate for integration into a variety of self-assembled structures. The formation of these supramolecular architectures is primarily governed by a combination of weak intermolecular forces, including halogen bonding, hydrogen bonding, and π–π stacking interactions. The interplay of these forces dictates the final dimensionality and morphology of the assembled structures.

The crystal structure of this compound provides a fundamental example of its self-assembly into a well-defined, ordered state. In its crystalline form, the molecule exhibits a nearly planar conformation. whiterose.ac.uk This planarity facilitates efficient packing in the solid state. The molecules arrange themselves into stacked layers parallel to the ab plane of the crystal lattice. whiterose.ac.uk Within this layered structure, there is an alternating orientation of the substituents; one layer will have the iodine atoms facing each other, while the subsequent layer will have the methoxy and methyl carboxylate groups in proximity. whiterose.ac.uk This organized arrangement highlights the role of intermolecular interactions in directing the assembly process even in a simple crystal.

The presence of the iodine atom is particularly significant for the directed self-assembly of this compound. Iodine, being a heavy and polarizable halogen, can participate in halogen bonding. This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms of the carbonyl or methoxy groups. The strength and directionality of these halogen bonds can be finely tuned, for instance, by the presence of electron-withdrawing or -donating groups on the aromatic ring, making them a valuable tool in crystal engineering and the design of functional supramolecular materials.

Beyond its crystalline state, the structural motifs of this compound suggest its potential for incorporation into more complex, functional self-assembled systems, such as liquid crystals and organogels. The anisometric, or rod-like, shape of the molecule is a common feature of mesogens, the fundamental units of liquid crystals. By acting as a building block, or tecton, in conjunction with other molecules, it could contribute to the formation of various liquid crystalline phases. For example, iodinated aromatic compounds, including iodinated benzoic acid derivatives, have been shown to form liquid crystalline phases through self-assembly driven by halogen bonding. The directionality of the halogen bond helps to establish the long-range orientational order characteristic of liquid crystals.

In the context of materials science, the ability to form ordered, self-assembled structures is crucial for the development of new functional materials. For instance, the integration of molecules like this compound into self-assembled monolayers on surfaces could be explored for applications in organic electronics. The ordered arrangement of the molecules, potentially guided by halogen bonding, could influence the electronic properties of the resulting thin film. Research on other halogenated aromatic compounds has demonstrated that weak interactions, including those involving halogens, are pivotal in stabilizing two-dimensional supramolecular monolayers at liquid-solid interfaces.

The following table summarizes the key molecular features of this compound and their implications for its role in the formation of self-assembled structures, based on its known crystal structure and the behavior of analogous compounds.

Molecular FeatureRole in Self-AssemblyPotential Resulting Structures
Iodine Atom Acts as a halogen bond donor, providing directionality and strength to intermolecular interactions.Crystalline solids, liquid crystals, co-crystals, and self-assembled monolayers.
Aromatic Ring Facilitates π–π stacking interactions, contributing to the stability of layered structures.Layered crystalline phases and columnar liquid crystals.
Methoxy and Methyl Ester Groups Can act as halogen and hydrogen bond acceptors; influence molecular packing and solubility.Modulated crystal packing, formation of gels, and stabilization of liquid crystalline phases.
Planar Geometry Promotes efficient molecular packing and the formation of ordered lamellar or columnar structures.Highly ordered crystalline domains and smectic or nematic liquid crystal phases.

While specific studies on the integration of this compound into complex self-assembled materials are not extensively documented, the principles of supramolecular chemistry and the known behavior of structurally related iodinated aromatic compounds provide a strong basis for predicting its utility in the bottom-up fabrication of novel materials with ordered molecular architectures.

Pharmacological and Bioactive Scaffold Research Derived from Methyl 5 Iodo 2 Methoxybenzoate

Utility as a Pharmaceutical Intermediate and Drug Scaffold

Methyl 5-iodo-2-methoxybenzoate is recognized primarily as a key intermediate in the synthesis of a variety of organic compounds. chem960.comnih.gov Its utility stems from the reactivity of its functional groups, which allows for its incorporation into larger, more complex molecular frameworks. The compound is particularly valued as a precursor for creating intricate molecules intended for pharmaceutical and materials science applications. chem960.com The stability of the compound under standard conditions further enhances its utility as a reliable starting material in multi-step synthetic pathways. chem960.com

The chemical structure of this compound makes it an excellent scaffold for drug discovery. The iodine substituent at the 5-position is particularly significant, as it enhances the molecule's reactivity in cross-coupling reactions, such as Suzuki and Sonogashira couplings. chem960.com These reactions are fundamental in medicinal chemistry for creating libraries of structurally diverse analogues. By coupling different molecular fragments at the iodine position, chemists can systematically modify the parent structure to explore its potential for biological activity.

The ester functionality provides another point for chemical modification, offering versatility for further derivatization to produce a wide range of bioactive compounds. chem960.com For instance, research on the related 2-bromo-5-methoxy-benzoic acid scaffold has led to the synthesis of novel benzohydrazide (B10538) derivatives. nih.gov These derivatives, which incorporate a thiazole (B1198619) ring, were evaluated for their biological activities, with some exhibiting promising analgesic and in vitro antiproliferative properties. nih.govcapes.gov.br This highlights the potential of the halo-methoxy-benzoate framework in generating compounds with therapeutic potential. nih.gov

While this compound and its derivatives are versatile scaffolds in medicinal chemistry, their specific application in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV is not extensively documented in the reviewed scientific literature. The primary research focus for this compound and its direct analogues appears to be in other therapeutic areas.

Derivatives synthesized from scaffolds related to this compound have been shown to modulate biological pathways through specific receptor interactions. In one study, a series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives were synthesized and evaluated for their binding affinity at the human 5-hydroxytryptamine(1A) (5-HT1A) receptor. researchgate.net

Molecular docking studies revealed that the ortho-methoxy group on the arylpiperazine moiety, a feature that can be introduced using precursors like this compound, plays a crucial role in receptor binding. researchgate.net This methoxy (B1213986) group was found to act as a hydrogen-bond acceptor, forming an interaction with the Ser5.42 residue of the receptor. researchgate.net This specific interaction is believed to be responsible for the increased binding affinity of the ortho-methoxy analogue compared to its unsubstituted parent compound. researchgate.net In contrast, the meta-methoxy derivative could not form this hydrogen bond, which may explain its lower affinity. researchgate.net This demonstrates how functional groups present on the scaffold can directly influence molecular interactions within a biological target.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects. For scaffolds derived from or related to this compound, SAR studies have provided critical insights into the roles of the iodine, methoxy, and ester groups.

The presence of an iodine atom, as seen in this compound, can significantly impact the biological efficacy of a molecule. SAR studies on various iodinated compounds have demonstrated the importance of this halogen. For example, a study on iodinated-4-aryloxymethyl-coumarins revealed that the iodine atom on the phenoxy moiety plays an important role in enhancing anticancer activity. researchgate.net

Similarly, research into iodine-substituted 3-dithiocarbamic flavanones showed that these compounds possess notable antioxidant properties. A SAR study comparing derivatives with different halogen substituents (F, Cl, Br) at the para position of the flavanone (B1672756) ring found that the presence of these halogens led to better antioxidant activity against DPPH and ABTS+• radicals when compared to standard antioxidants like ascorbic acid and BHT. mdpi.com Specifically, iodine-containing flavanones with a morpholine (B109124) carbodithioate moiety were identified as the most active compounds in the DPPH assay. mdpi.com These findings underscore that iodination is a key strategy for enhancing the biological potency of certain molecular scaffolds.

Table 1: Impact of Iodination on Biological Activity

Compound Class Biological Activity Key Finding Related to Iodination
Iodinated-4-aryloxymethyl-coumarins Anticancer The iodine atom on the phenoxy group is important for enhancing activity. researchgate.net

The methoxy and ester groups of the this compound scaffold are critical for defining how a molecule interacts with its biological target and for providing synthetic handles for further modification.

The methoxy group can directly participate in ligand-target binding. As observed in docking studies with 5-HT1A receptor ligands, an ortho-methoxy group can act as a hydrogen-bond acceptor, interacting with key amino acid residues like Ser5.42. researchgate.net This interaction can significantly increase the binding affinity of the ligand. The position of the methoxy group is crucial, as moving it to the meta or para position can eliminate this favorable interaction, leading to a decrease in affinity. researchgate.net

The methyl ester moiety is primarily valued for its synthetic versatility. chem960.com It can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides and other functional groups. This allows chemists to attach various substituents and build more complex molecules, making the ester a crucial anchor point for creating libraries of compounds for screening in drug discovery programs.

Table 2: Functional Group Roles in Bioactivity

Functional Group Role in Molecular Interaction/Synthesis Example from Research
Methoxy Group Acts as a hydrogen-bond acceptor, increasing receptor affinity. The ortho-methoxy group of an indolylpropylarylpiperazine derivative forms a hydrogen bond with Ser5.42 in the 5-HT1A receptor, enhancing binding. researchgate.net

| Ester Moiety | Provides a versatile handle for chemical derivatization. | Serves as a key site for modification in cross-coupling reactions to synthesize diverse analogues for drug discovery. chem960.com |

Exploration in Specific Therapeutic Areas

Detailed research findings on the utilization of this compound as a direct precursor for compounds with specific therapeutic activities are limited. The following sections reflect the current state of available research.

There is a lack of specific studies detailing the synthesis of anti-inflammatory agents starting from this compound. General research on anti-inflammatory compounds often focuses on other structural motifs.

The direct use of this compound in the synthesis of novel antimicrobial compounds is not well-established in the scientific literature. Research in this area tends to explore a variety of other precursor molecules.

Currently, there are no specific research articles available that describe the synthesis of antiviral agents using this compound as a key starting material. The field of antiviral drug discovery is broad, with a focus on diverse chemical scaffolds.

The synthesis of central nervous system-active compounds from this compound is not a prominent area of research based on available data. While many CNS-active compounds contain substituted benzene (B151609) rings, the specific contribution of this particular starting material is not documented.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Methodologies

The classical synthesis of Methyl 5-iodo-2-methoxybenzoate and its analogs often involves multi-step procedures that can be time-consuming and generate significant waste. chem960.com Current research efforts are geared towards developing more streamlined, efficient, and environmentally benign synthetic strategies.

One promising area is the advancement of catalytic iodination reactions . Traditional methods for the iodination of aromatic rings can require harsh conditions or stoichiometric amounts of reagents. Newer methods focus on the use of catalytic systems to improve efficiency and selectivity. For instance, palladium-catalyzed ortho-iodination of benzoic acids has been explored, offering a pathway to regioselectively introduce iodine. researchgate.net While not directly applied to this compound in the cited literature, the principles could be adapted. The development of catalysts that can selectively iodinate the 5-position of 2-methoxybenzoic acid derivatives under mild conditions remains an active area of research. Another approach involves the use of elemental iodine with an oxidizing agent like hydrogen peroxide, which presents a greener alternative to many traditional iodinating reagents. chem-soc.si

Microwave-assisted organic synthesis (MAOS) is another technology that holds considerable promise for accelerating the synthesis of this compound and its derivatives. ajrconline.orgchemicaljournals.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. chemicaljournals.com The application of microwave technology to the esterification of 5-iodo-2-methoxybenzoic acid or the direct iodination of methyl 2-methoxybenzoate (B1232891) could offer a rapid and efficient route to the target compound.

A comparison of these emerging synthetic methodologies is presented in Table 1.

MethodologyPotential Advantages for Synthesizing this compoundKey Research Focus
Advanced Catalytic Methods Higher selectivity, milder reaction conditions, reduced waste.Development of regioselective iodination catalysts for substituted benzoates.
Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for automation. up.ac.zaresearchgate.netTranslation of batch synthesis steps to a continuous flow process.
Microwave-Assisted Synthesis Rapid reaction times, increased yields and purity. chemicaljournals.comnih.govOptimization of microwave parameters for key synthetic transformations.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. chemspeed.comemolecules.comsigmaaldrich.com this compound, with its reactive iodide handle, is an ideal scaffold for the generation of such libraries through various cross-coupling reactions. chem960.com

Automated synthesis platforms , such as those offered by Chemspeed Technologies and Synple Chem, can perform entire synthetic workflows, from reagent dispensing to purification and analysis, with minimal human intervention. chemspeed.comsigmaaldrich.com Integrating the synthesis of this compound derivatives into these platforms would enable the rapid production of a vast array of analogs. For example, an automated platform could be programmed to perform a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on this compound with a diverse set of coupling partners. jocpr.com This would generate a library of compounds with modifications at the 5-position, which could then be screened for desired biological or material properties.

The development of high-throughput screening (HTS) assays is crucial for rapidly evaluating the large number of compounds generated by automated synthesis. For palladium-catalyzed reactions involving aryl iodides, colorimetric HTS methods have been developed. nih.gov These assays can quickly identify successful coupling reactions, allowing for the rapid optimization of reaction conditions and the identification of promising product candidates. nih.govscienceintheclassroom.org The application of such HTS techniques to reactions involving this compound would significantly accelerate the discovery of new functional molecules.

The key features of integrating this compound with modern platforms are summarized in Table 2.

PlatformRole of this compoundPotential Outcomes
Automated Synthesis A key building block for parallel synthesis of compound libraries.Rapid generation of diverse derivatives for screening. chemspeed.comsigmaaldrich.com
High-Throughput Screening Substrate for developing and validating HTS assays for cross-coupling reactions.Accelerated discovery of new materials and biologically active compounds. nih.govnih.gov

Computational Design and Virtual Screening of Next-Generation Derivatives

While specific computational studies on this compound are not yet prevalent in the literature, the principles of computational design and virtual screening represent a significant future direction for the exploration of its chemical space. These in silico techniques can predict the properties of molecules before they are synthesized, saving considerable time and resources.

Virtual screening can be used to computationally screen large libraries of virtual compounds, derived from the this compound scaffold, against a specific biological target or for desired material properties. By "docking" these virtual molecules into the active site of a protein or by calculating their electronic properties, researchers can prioritize the synthesis of the most promising candidates.

Molecular modeling can be employed to design next-generation derivatives of this compound with enhanced properties. For example, by understanding the structure-activity relationships of a series of its derivatives, researchers can use computational methods to predict new modifications that will improve their performance. This could involve altering the substituents on the aromatic ring or modifying the ester group to fine-tune the molecule's electronic and steric properties.

The potential applications of computational methods are outlined in Table 3.

Computational MethodApplication to this compound DerivativesExpected Impact
Virtual Screening Identification of potential drug candidates or new materials from virtual libraries.Prioritization of synthetic targets, reducing experimental costs.
Molecular Docking Prediction of binding modes and affinities to biological targets.Design of more potent and selective bioactive compounds.
Quantum Mechanics Calculations Prediction of electronic properties, reactivity, and spectroscopic data.Understanding of structure-property relationships and design of novel materials.

Exploration in Emerging Fields such as Chemical Biology and Nanoscience

The unique properties of this compound, particularly the presence of the iodine atom, make it an attractive candidate for exploration in emerging interdisciplinary fields like chemical biology and nanoscience.

In chemical biology , the iodine atom can serve as a versatile handle for various applications. For instance, iodinated compounds can be used as heavyweight atoms in X-ray crystallography to facilitate structure determination of proteins and other biomolecules. nih.govuib.no Furthermore, derivatives of iodobenzoates have been used as reagents for the radioiodination of proteins , which is a crucial technique in biomedical research and diagnostics. nih.gov The development of this compound-based probes could enable new ways to study biological systems.

In the realm of nanoscience , this compound is already recognized as a precursor for the synthesis of linkers used in Metal-Organic Frameworks (MOFs) . uib.no MOFs are a class of porous materials with a wide range of applications, including gas storage, catalysis, and drug delivery. The ability to functionalize the linker molecules is key to tailoring the properties of the resulting MOF. The iodine atom in this compound provides a convenient site for post-synthetic modification of the MOF structure, allowing for the introduction of new functionalities. Additionally, its role in the synthesis of π-conjugated polymers for organic photovoltaics highlights its potential in the development of advanced organic materials. chem960.com

Emerging applications are summarized in Table 4.

FieldPotential Application of this compoundResearch Goal
Chemical Biology Precursor for chemical probes and bioconjugation reagents.Development of new tools for studying biological processes.
Nanoscience Building block for functional linkers in Metal-Organic Frameworks (MOFs). uib.noDesign of novel porous materials with tailored properties.
Materials Science Monomer for the synthesis of π-conjugated polymers. chem960.comCreation of new materials for organic electronics.

Q & A

Q. What are the standard synthetic protocols for Methyl 5-iodo-2-methoxybenzoate, and how are yields optimized?

this compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting methyl 2-hydroxy-5-iodobenzoate with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Yields (~57%) are optimized by controlling reaction time, stoichiometry, and purification via column chromatography or recrystallization. GC-MS is used to confirm identity and purity . For reproducibility, ensure anhydrous conditions and inert atmosphere to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what key parameters define its lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 4.3378 Å, b = 7.0690 Å, c = 33.120 Å, and β = 92.727° . Molecular planarity (max. deviation: 0.229 Å) and stacking interactions (e.g., I···O contacts) stabilize the lattice. Data collection uses MoKα radiation (λ = 0.71073 Å) on a Bruker APEXII CCD diffractometer, with refinement in SHELXL (R₁ = 0.033) .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ ~3.9 ppm (methoxy OCH₃) and δ ~3.8 ppm (ester COOCH₃) confirm substitution patterns .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O methoxy) validate functional groups.
  • GC-MS : Molecular ion [M⁺] at m/z 292 (C₉H₉IO₃) and fragmentation patterns confirm purity .

Advanced Research Questions

Q. How can computational tools resolve contradictions in crystallographic data or refine structural models?

Discrepancies in lattice parameters or thermal motion can arise from experimental conditions (e.g., temperature, radiation damage). Use SHELX for refinement, applying constraints (e.g., isotropic displacement for H atoms) and validating with R₁/wR₂ residuals . WinGX/ORTEP visualizes anisotropic displacement ellipsoids and validates geometry against CSD databases . For non-merohedral twinning or disorder, apply twin-law matrices in PLATON or CrysAlisPro.

Q. What strategies improve reaction efficiency in synthesizing derivatives of this compound for pharmacological applications?

To synthesize antimalarial acridone derivatives (e.g., intermediate 61 ):

  • Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids.
  • Microwave-assisted synthesis : Reduces reaction time (30→10 min) while maintaining yields (~60%).
  • Purification : Employ preparative HPLC for polar byproducts. Monitor intermediates via LC-MS to avoid over-iodination.

Q. How does steric and electronic effects influence reactivity in cross-coupling reactions?

The iodine substituent acts as both a directing group and leaving group. In Pd-catalyzed couplings, the ortho-methoxy group increases steric hindrance, favoring para-selectivity. DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity. For Ullmann-type couplings, electron-deficient aryl iodides require CuI/1,10-phenanthroline to enhance reactivity .

Q. What challenges arise in interpreting electron density maps for heavy-atom derivatives, and how are they mitigated?

High electron density from iodine can overshadow lighter atoms (e.g., O, C). Strategies:

  • Dual-wavelength data collection : Mitigate absorption errors via SADABS .
  • Subtraction methods : Use SHELXC/D/E to phase iodine contributions and resolve light-atom positions .
  • High-resolution datasets : Collect data to <0.8 Å resolution to resolve bond-length discrepancies.

Methodological Notes

  • Crystallography : For air-sensitive crystals, mount in perfluoropolyether oil under N₂ .
  • Synthetic Safety : Handle iodine derivatives in fume hoods; use PPE to prevent thyroid exposure .
  • Data Validation : Cross-check CIF files with checkCIF/PLATON to flag ADPs, symmetry errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.